2-methoxy-5-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
2-methoxy-5-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core and subsequent functionalization. One common method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free method . This method is efficient, environmentally benign, and yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of solid support catalysts such as Al2O3 and TiCl4 can also be employed to enhance the reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions can be performed using bromine or iodine, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated benzenesulfonamides.
Scientific Research Applications
2-methoxy-5-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Industry: Utilized in the development of fluorescent probes for the detection of metal ions.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a cyclin-dependent kinase (CDK) inhibitor, modulating cell cycle progression and exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative containing the imidazo[1,2-a]pyridine moiety.
Saripidem: An anxiolytic drug with a similar structure.
Olprinone: A heart-failure drug that also features the imidazo[1,2-a]pyridine core.
Uniqueness
2-methoxy-5-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is unique due to its specific functional groups and the combination of the benzenesulfonamide and imidazo[1,2-a]pyridine moieties.
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-15-6-11-20(28-3)21(13-15)29(26,27)24-18-9-7-17(8-10-18)19-14-25-12-4-5-16(2)22(25)23-19/h4-14,24H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALVTKZTZAYAPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=C(C4=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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